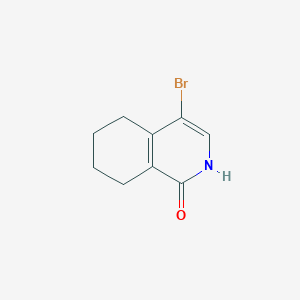

4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one

Description

4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one (CAS: 860368-23-6) is a brominated tetrahydroisoquinolinone derivative with a molecular formula of C₉H₈BrNO and a molecular weight of 226.07 g/mol . This compound features a bicyclic structure comprising a partially saturated isoquinoline core substituted with a bromine atom at the 4-position and a ketone group at the 1-position (Figure 1). It is commonly utilized as a building block in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting neurological and oncological pathways.

Properties

IUPAC Name |

4-bromo-5,6,7,8-tetrahydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h5H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTZFIQKKHWANG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CNC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860368-23-6 | |

| Record name | 4-bromo-1,2,5,6,7,8-hexahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one typically involves the bromination of tetrahydroisoquinoline derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving the overall yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinoline derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of fully saturated isoquinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium reagents. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of azido, cyano, or alkyl-substituted isoquinoline derivatives.

Oxidation Reactions: Formation of quinoline or quinolone derivatives.

Reduction Reactions: Formation of fully saturated isoquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H10BrN

- CAS Number : 860368-23-6

- IUPAC Name : 4-bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one

- Molecular Weight : 228.09 g/mol

The compound features a bromine atom at the 4-position of the tetrahydroisoquinoline framework, which influences its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as a lead compound for developing new anticancer agents. Its ability to inhibit protein arginine methyltransferase 5 (PRMT5) has been explored due to PRMT5's role in tumorigenesis. Inhibitors targeting PRMT5 have shown promise in clinical trials for various cancers, suggesting that derivatives of this compound could be valuable in cancer therapy .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Research indicates that brominated tetrahydroisoquinolines can exhibit significant antibacterial effects, making them candidates for developing new antibiotics .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of tetrahydroisoquinoline derivatives. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .

Building Block in Organic Synthesis

This compound serves as an essential building block in the synthesis of more complex molecules. Its structure allows for various functional group transformations that are pivotal in constructing diverse chemical architectures .

Synthesis of Alkaloids

The compound can be utilized to synthesize various alkaloids that possess biological activity. For instance, it can act as a precursor for synthesizing compounds used in traditional medicine and modern pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism of action of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Properties:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 860368-23-6 | |

| Molecular Formula | C₉H₈BrNO | |

| Molecular Weight | 226.07 g/mol | |

| Purity | 95% (typical commercial grade) |

Comparison with Similar Compounds

The structural and functional uniqueness of 4-bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one is best understood through comparisons with analogous brominated isoquinolinones and related heterocycles. Below is a detailed analysis of its closest structural analogs:

Structural Analogs with Bromine Substitution

Table 1: Brominated Isoquinolinone Derivatives

Research Findings

- Crystal Packing: Related brominated isoquinolinones (e.g., 4-(4-bromophenyl)-chromen-5(6H)-one) form hexagonal molecular arrangements stabilized by N–H···O hydrogen bonds, a feature that may extend to the target compound .

- Biological Activity: Bromine position significantly impacts bioactivity. For instance, 6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives show higher affinity for serotonin receptors compared to 4-bromo analogs .

Biological Activity

4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one is a compound belonging to the isoquinoline class, characterized by its unique bromination at the 4-position. This structural feature is significant in pharmacology and medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical and Structural Properties

- Chemical Formula : C_10H_10BrN

- Molecular Weight : Approximately 227.10 g/mol

- Structure : The compound features a tetrahydroisoquinoline core with a bromine atom at the 4-position, which influences its chemical reactivity and biological properties.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, potentially involving:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing neuropharmacological pathways.

Antimicrobial Properties

Research indicates that compounds with similar isoquinoline structures exhibit antimicrobial activities. The presence of the bromine atom may enhance these properties:

- In Vitro Studies : Studies have shown that related compounds can exhibit significant antimicrobial effects against various pathogens.

Anticancer Potential

This compound has been investigated for its anticancer properties:

- Cell Line Studies : Preliminary data suggest cytotoxic effects against cancer cell lines such as A549 (lung cancer) and H460 (non-small cell lung cancer), with IC50 values indicating potential efficacy.

Neuropharmacological Effects

Due to its structural similarity to known neuroactive compounds, this isoquinoline derivative may impact neurotransmitter systems:

- Potential Applications : It is being explored for use in treating neurological disorders such as depression and anxiety.

Case Studies and Research Findings

- Neuropharmacology Study :

-

Anticancer Research :

- A recent study focused on the synthesis of this compound and its derivatives. The study reported significant cytotoxicity against multiple cancer cell lines and suggested further investigation into its mechanism of action.

- Antimicrobial Activity Assessment :

Comparison with Similar Compounds

The following table compares this compound with other halogenated tetrahydroisoquinolines:

| Compound | Antimicrobial Activity | Anticancer Activity | Neuropharmacological Potential |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 4-Chloro-5,6,7,8-tetrahydroisoquinolin-1(2H)-one | Moderate | Moderate | Limited |

| 4-Iodo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one | Limited | Yes | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.